molecular formula C13H13ClN4O2S B586588 Cyazofamid-d6 CAS No. 1794756-25-4

Cyazofamid-d6

Cat. No. B586588
M. Wt: 330.82
InChI Key: YXKMMRDKEKCERS-XERRXZQWSA-N
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Description

Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans . It is an ivory, odorless solid powder . It is also known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide .


Molecular Structure Analysis

Cyazofamid has the molecular formula C13H13ClN4O2S and a molecular mass of 324.8 . The exact molecular structure of Cyazofamid-d6 is not provided in the available resources.


Chemical Reactions Analysis

Cyazofamid’s mode of action involves inhibiting the complex III: cytochrome bc1(ubiquinone reductase) at Qi site in the mitochondria of Oomycetes fungi (such as Phytophthora, Plasmopara, Pseudoperonospora, and Pythium) .


Physical And Chemical Properties Analysis

Cyazofamid is relatively insoluble in water (0.1 mg/L), exhibits low volatility, and has a melting point of 152.7 °C . It is also unstable in methanol, toluene, and n-octanol .

Scientific Research Applications

Advances in Drug Metabolism and Toxicity Mitigation

The metabolism of certain drugs involves complex biochemical pathways, which can lead to the formation of reactive metabolites responsible for various toxicities. For instance, the metabolism of oxazaphosphorines (e.g., cyclophosphamide, ifosfamide) by cytochrome P450 enzymes generates metabolites like acrolein and chloroacetaldehyde, leading to significant side effects such as urotoxicity, neurotoxicity, and nephrotoxicity. Innovative strategies to limit these adverse effects include the use of antidotes, modulation of metabolic pathways, and the design of new drugs that bypass problematic metabolic transformations (Giraud et al., 2010).

Pharmacogenomics: Tailoring Drug Therapy to Genetic Profiles

The field of pharmacogenomics plays a crucial role in optimizing drug therapy based on individual genetic profiles, which can significantly affect drug metabolism and efficacy. The variability in genes encoding drug-metabolizing enzymes, such as CYP2D6, influences the pharmacokinetics and pharmacodynamics of many drugs, highlighting the need for personalized medication strategies to enhance treatment outcomes and reduce adverse effects (Taylor et al., 2020).

Safety And Hazards

Cyazofamid is classified as very toxic to aquatic life with long-lasting effects . It is non-flammable and not considered to be explosive . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .

properties

IUPAC Name

4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMMRDKEKCERS-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyazofamid-d6

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